![molecular formula C20H19ClFN3O4 B2754691 2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421509-48-9](/img/structure/B2754691.png)

2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

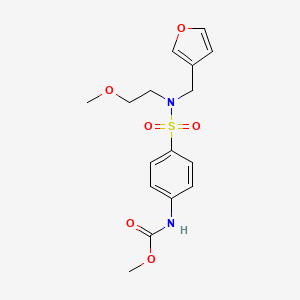

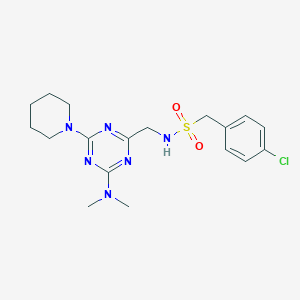

The compound is a complex organic molecule that contains several functional groups, including an azetidine ring, a benzimidazole ring, and a benzyl group with chloro and fluoro substituents .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as baricitinib, have been synthesized using commercially available and low-cost starting materials . The synthesis involves green oxidation reactions in a microchannel reactor .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The azetidine ring, a four-membered cyclic amine, would introduce strain into the molecule . The benzimidazole ring is a fused aromatic ring structure that is common in many biologically active compounds .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine ring, the benzimidazole ring, and the benzyl group with chloro and fluoro substituents. The azetidine ring, due to its strain, could be reactive towards ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine ring could increase its reactivity, while the benzimidazole ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Antihypertensive Effects

Research has shown that nonpeptide angiotensin II receptor antagonists, which share structural similarities with the compound , have been prepared and tested for their potent antihypertensive effects upon oral administration. The importance of the acidic group at certain positions for high affinity and good oral potency is highlighted, demonstrating the compound's relevance in the development of hypertension treatments (Carini et al., 1991).

Anticancer Potential

A series of novel substituted compounds, evaluated for in vitro cytotoxicity against a panel of human tumor cell lines, showcases the potential anticancer applications. Certain analogs exhibited potent growth inhibition and cytotoxicity against melanoma and ovarian cancer cells, suggesting the compound's structural framework could be optimized for antitumor agents (Penthala et al., 2011).

Antiviral Activity

Imidazo[1,5-a]-1,3,5-triazine derivatives, bearing structural resemblance, were synthesized and tested for their inhibitory effects on ortho- and paramyxoviruses. The findings suggest that the presence of benzyl and thio structural units is crucial for selective biological activity, with specific compounds inhibiting influenza A and respiratory syncytial virus at significantly lower concentrations than their cytotoxic concentrations (Golankiewicz et al., 1995).

Membrane Technology for Fuel Cells

Research into novel blend membranes of partially fluorinated copolymers bearing azole functions, including imidazole and benzimidazole, for polymer electrolyte membrane fuel cells (PEMFC) operating at low relative humidity, showcases the compound's potential applications in energy technologies. The study underlines the influence of the azole group's nature on membrane properties, hinting at the compound's utility in enhancing proton conductivities and thermal properties of membranes (Campagne et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3.C2H2O4/c1-11-5-6-16-17(7-11)22-18(21-16)12-8-23(9-12)10-13-14(19)3-2-4-15(13)20;3-1(4)2(5)6/h2-7,12H,8-10H2,1H3,(H,21,22);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOCAABIUYPRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=C(C=CC=C4Cl)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2754608.png)

![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2754610.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2754611.png)

![1-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2754613.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2754617.png)

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754620.png)

![1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2754626.png)